molecular formula C7H12N4O4 B565604 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate CAS No. 1246816-23-8

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate

Cat. No. B565604
CAS RN: 1246816-23-8
M. Wt: 219.215
InChI Key: UISWGTUSVPTGHL-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a labelled analogue of 5-Acetylamino-6-amino-3-methyluracil Hydrate, which is a metabolite of Caffeine . It has a molecular formula of C7H9D3N4O4 and a molecular weight of 219.21 .


Molecular Structure Analysis

The IUPAC name for this compound is N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide hydrate . Its canonical SMILES representation is CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O .


Physical And Chemical Properties Analysis

This compound is soluble in Acetone, DMSO, Ethyl Acetate, and Methanol . It appears as a yellow solid and should be stored at -20°C under an inert atmosphere .

Scientific Research Applications

Metabolite Analysis in Caffeine Consumption

5-Acetylamino-6-amino-3-methyluracil, identified as a major metabolite of caffeine in humans, is significant in understanding the metabolic processing of caffeine. This metabolite, formed by acetylation processes, aids in deciphering the metabolism of caffeine and its subsequent physiological effects (Tang, Grant, & Kalow, 1983).

Synthetic Pathways in Chemistry

Synthesis of 5-Acetylamino-6-amino-3-methyluracil is crucial for chemical studies, especially as it relates to caffeine metabolites. Its synthesis from basic chemical compounds provides valuable insights for chemical transformations and pharmaceutical applications (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Acetylator Phenotyping

5-Acetylamino-6-amino-3-methyluracil is used in acetylator phenotyping, which is crucial for understanding individual differences in drug metabolism. This application is particularly relevant in clinical pharmacology, where it helps in tailoring drug therapies based on individual metabolic profiles (Tang, Kadar, & Kalow, 1987).

Development of Analytical Techniques

The compound plays a role in developing advanced analytical methods, such as micellar electrokinetic capillary chromatography. These methods are essential for studying various biochemical and pharmacological processes (Guo & Thormann, 1993).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

5-Acetylamino-6-amino-3-methyluracil is also integral in developing competitive antigen ELISAs, which are used for determining NAT2 phenotypes. This application is significant in pharmacogenetics and personalized medicine (Wong, Leyland-Jones, & Wainer, 1995).

properties

IUPAC Name

N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWGTUSVPTGHL-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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